Cas no 1467060-01-0 (1-[3-(4-Bromophenoxy)azetidin-1-yl]ethanone)
![1-[3-(4-Bromophenoxy)azetidin-1-yl]ethanone structure](https://www.kuujia.com/scimg/cas/1467060-01-0x500.png)
1-[3-(4-Bromophenoxy)azetidin-1-yl]ethanone Chemical and Physical Properties
Names and Identifiers
-
- 1-[3-(4-bromophenoxy)azetidin-1-yl]ethanone
- 1-(3-(4-Bromophenoxy)azetidin-1-yl)ethanone
- Ethanone, 1-[3-(4-bromophenoxy)-1-azetidinyl]-
- 1-[3-(4-bromophenoxyl)azetidin-1-yl]ethanone
- 1-[3-(4-Bromophenoxy)azetidin-1-yl]ethanone
-
- Inchi: 1S/C11H12BrNO2/c1-8(14)13-6-11(7-13)15-10-4-2-9(12)3-5-10/h2-5,11H,6-7H2,1H3
- InChI Key: JHURSZWTGGOEMS-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)OC1CN(C(C)=O)C1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 233
- XLogP3: 1.9
- Topological Polar Surface Area: 29.5
1-[3-(4-Bromophenoxy)azetidin-1-yl]ethanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM284584-1g |
1-(3-(4-Bromophenoxy)azetidin-1-yl)ethanone |
1467060-01-0 | 95% | 1g |
$721 | 2021-06-09 | |
A2B Chem LLC | AI36391-2.5g |
1-(3-(4-Bromophenoxy)azetidin-1-yl)ethanone |
1467060-01-0 | 95% | 2.5g |
$1309.00 | 2024-04-20 | |
Alichem | A019147106-1g |
1-[3-(4-Bromophenoxy)azetidin-1-yl]ethanone |
1467060-01-0 | 95% | 1g |
836.36 USD | 2021-06-15 | |
Chemenu | CM284584-1g |
1-(3-(4-Bromophenoxy)azetidin-1-yl)ethanone |
1467060-01-0 | 95% | 1g |
$766 | 2023-03-07 |
1-[3-(4-Bromophenoxy)azetidin-1-yl]ethanone Related Literature
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716
Additional information on 1-[3-(4-Bromophenoxy)azetidin-1-yl]ethanone
Comprehensive Overview of 1-[3-(4-Bromophenoxy)azetidin-1-yl]ethanone (CAS No. 1467060-01-0)
1-[3-(4-Bromophenoxy)azetidin-1-yl]ethanone (CAS No. 1467060-01-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique azetidine ring and 4-bromophenoxy moiety, serves as a versatile intermediate in the synthesis of bioactive molecules. Its molecular structure, combining a ketone functional group with a brominated aromatic system, makes it a valuable building block for drug discovery and material science applications.
The growing interest in 1-[3-(4-Bromophenoxy)azetidin-1-yl]ethanone is driven by its potential role in developing kinase inhibitors and GPCR-targeted therapies, which are hot topics in modern medicinal chemistry. Researchers are particularly intrigued by its ability to modulate protein-protein interactions, a key focus area in cancer therapeutics and neurodegenerative disease research. The compound's structural flexibility allows for further derivatization, enabling the exploration of structure-activity relationships (SAR) in lead optimization campaigns.
From a synthetic chemistry perspective, CAS 1467060-01-0 represents an interesting case study in heterocyclic compound formation. The azetidine ring, a four-membered nitrogen-containing cycle, offers both synthetic challenges and opportunities due to its ring strain and conformational constraints. Recent publications have highlighted innovative approaches to incorporating this scaffold into more complex molecular architectures, particularly in the context of fragment-based drug design.
The 4-bromophenoxy substituent in 1-[3-(4-Bromophenoxy)azetidin-1-yl]ethanone provides multiple advantages for further chemical transformations. The bromine atom serves as an excellent handle for cross-coupling reactions, enabling the introduction of diverse substituents through Buchwald-Hartwig amination or Suzuki-Miyaura coupling. This feature aligns well with current trends in late-stage functionalization strategies, which are revolutionizing medicinal chemistry workflows.
Analytical characterization of 1467060-01-0 typically involves advanced techniques such as NMR spectroscopy (particularly 1H and 13C), mass spectrometry, and HPLC purity analysis. The compound's stability profile has been investigated under various conditions, with particular attention to its behavior in physiological buffers and organic solvents, important considerations for pharmaceutical applications.
In the context of green chemistry initiatives, researchers have explored more sustainable routes to synthesize 1-[3-(4-Bromophenoxy)azetidin-1-yl]ethanone. Recent advancements in catalytic methods and flow chemistry approaches have shown promise in improving the atom economy and reducing waste generation during its production. These developments respond to growing industry demands for environmentally friendly synthesis protocols.
The commercial availability of CAS 1467060-01-0 has expanded in recent years, with several specialty chemical suppliers offering this compound in research quantities. Quality control specifications typically emphasize chemical purity (>95% by HPLC) and proper storage conditions (often recommended at 2-8°C under inert atmosphere). The compound's material safety data indicates standard handling precautions for laboratory chemicals.
Looking forward, 1-[3-(4-Bromophenoxy)azetidin-1-yl]ethanone continues to attract interest as a valuable pharmacophore in drug discovery. Its applications extend beyond traditional small molecule development into emerging areas like proteolysis targeting chimeras (PROTACs) and covalent inhibitors. The compound's balanced lipophilicity and molecular weight make it particularly suitable for exploring blood-brain barrier penetration, a critical parameter in CNS drug development.
Patent literature reveals increasing utilization of 1467060-01-0 derivatives in various therapeutic areas, particularly in inflammatory diseases and metabolic disorders. The compound's core structure appears in several patent applications claiming novel small molecule modulators of biological targets. This intellectual property activity suggests ongoing commercial interest in this chemical scaffold.
For researchers working with 1-[3-(4-Bromophenoxy)azetidin-1-yl]ethanone, proper analytical method development is crucial. The compound's UV absorption characteristics and chromatographic behavior have been documented in several method development studies, providing valuable references for quality control in synthesis projects. These analytical protocols are particularly important when the compound is used as a reference standard in biological assays.
The future research directions for CAS 1467060-01-0 likely include exploration of its enantiomeric forms (if applicable) and detailed pharmacokinetic studies of its derivatives. As the pharmaceutical industry continues to emphasize three-dimensional complexity in drug candidates, the azetidine ring in this compound offers interesting possibilities for creating sp3-rich molecular architectures with improved therapeutic profiles.
1467060-01-0 (1-[3-(4-Bromophenoxy)azetidin-1-yl]ethanone) Related Products
- 2287274-24-0(1-Iodo-3-(3-nitrophenyl)bicyclo[1.1.1]pentane)
- 917950-33-5(5-TERT-BUTYL-2-PHENYL-2H-PYRAZOL-3-YLAMINE HYDROCHLORIDE)
- 2679813-17-1(tert-butyl (2S)-2-amino-3-(4-bromopyridin-2-yl)propanoate)
- 2171548-70-0(1-1-(azetidin-3-yl)propylazetidine-2-carboxamide)
- 1087789-02-3(6-{[(benzyloxy)carbonyl]amino}spiro[3.3]heptane-2-carboxylic acid)
- 2172461-98-0(3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid)
- 2229694-11-3(tert-butyl N-4-fluoro-2-(2-nitroethenyl)phenylcarbamate)
- 93404-33-2(2-Butenoic acid,4,4,4-trifluoro-3-methyl-, (2Z)-)
- 635698-48-5(5H-Pyrimido[4,5-d]azepine, 2,4-dichloro-6,7,8,9-tetrahydro-7-(phenylmethyl)-)
- 2138051-81-5(6-[Ethyl(propyl)amino]spiro[4.5]decan-8-ol)




